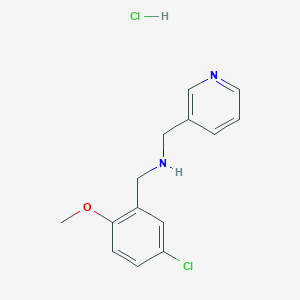
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as AGN-2979, is a small molecule compound that has potential therapeutic applications in various diseases. It is a selective agonist of the G protein-coupled receptor GPR84, which is expressed in immune cells and has been implicated in inflammation and autoimmune diseases.
作用機序
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is a selective agonist of GPR84, a G protein-coupled receptor that is expressed in immune cells such as macrophages, dendritic cells, and T cells. Activation of GPR84 by this compound leads to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells such as macrophages and dendritic cells. In addition, this compound has been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for GPR84, which allows for the specific targeting of immune cells that express this receptor. However, one limitation of using this compound is its potential off-target effects on other receptors or signaling pathways, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and psoriasis. Another direction is to study its mechanism of action in more detail, including the downstream signaling pathways that are activated by GPR84. Additionally, the development of more selective GPR84 agonists may provide new insights into the role of this receptor in immune cell function and disease pathogenesis.
合成法
The synthesis of (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride involves several steps, starting with the reaction of 5-chloro-2-methoxybenzyl chloride with 3-pyridinemethanol in the presence of a base such as potassium carbonate to form the intermediate (5-chloro-2-methoxybenzyl)(3-pyridinyl)methanol. This intermediate is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with (R)-2-amino-1-propanol in the presence of a base such as triethylamine to form this compound hydrochloride.
科学的研究の応用
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-5-4-13(15)7-12(14)10-17-9-11-3-2-6-16-8-11;/h2-8,17H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUEYOJCHBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

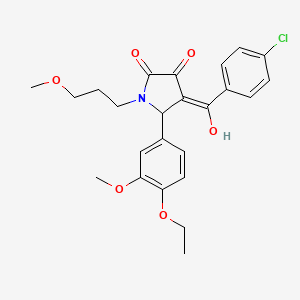
![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![(3R)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5416409.png)
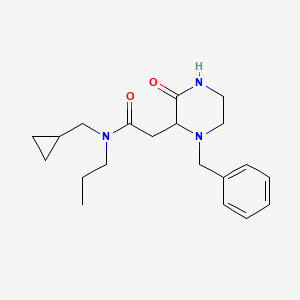
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)

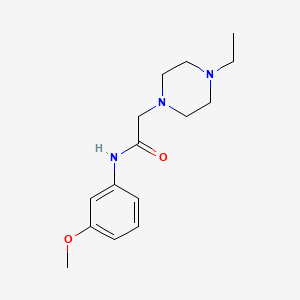
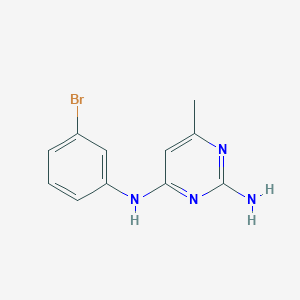
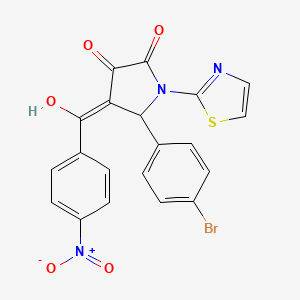
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5416460.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide](/img/structure/B5416468.png)
![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5416474.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416481.png)